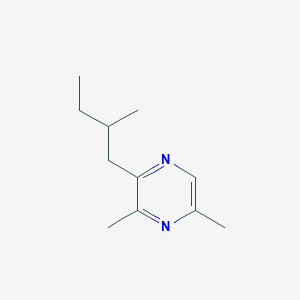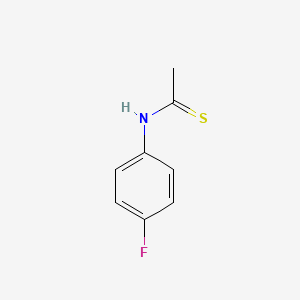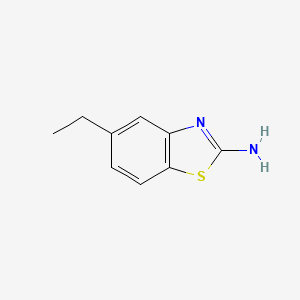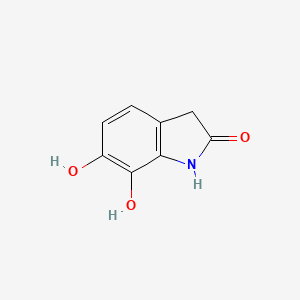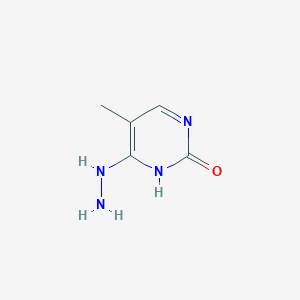
N-Benzoyl-5'-O-(triphenylmethyl)-Cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine is a synthetic nucleoside analog. It is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound is characterized by the presence of a benzoyl group at the nitrogen atom and a triphenylmethyl group at the 5’-hydroxyl position. These modifications enhance its stability and alter its biological activity, making it a valuable tool in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Benzoylation: The nitrogen atom of the cytidine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Triphenylmethylation: The 5’-hydroxyl group is then protected with a triphenylmethyl (trityl) group using triphenylmethyl chloride and a base like triethylamine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or triphenylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the cytidine moiety.
Reduction: Reduced forms of the benzoyl or triphenylmethyl groups.
Substitution: Substituted derivatives with various functional groups replacing the benzoyl or triphenylmethyl groups.
科学研究应用
N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis and repair, leading to the inhibition of DNA and RNA synthesis. This can result in the disruption of cellular replication and transcription, making it a potential therapeutic agent for diseases such as cancer and viral infections.
相似化合物的比较
Similar Compounds
N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-O-(2-methoxyethyl)-adenosine: A nucleoside analog with similar protective groups but different base moiety.
N-Benzoyl-5’-O-(tert-butyldimethylsilyl)-2’-deoxyadenosine: Another nucleoside analog with a tert-butyldimethylsilyl group instead of a triphenylmethyl group.
Uniqueness
N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine is unique due to its specific combination of benzoyl and triphenylmethyl protective groups, which confer enhanced stability and distinct biological activity. This makes it particularly useful in applications where stability and specific interactions with nucleic acids are required.
属性
分子式 |
C35H31N3O6 |
|---|---|
分子量 |
589.6 g/mol |
IUPAC 名称 |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C35H31N3O6/c39-30-28(44-33(31(30)40)38-22-21-29(37-34(38)42)36-32(41)24-13-5-1-6-14-24)23-43-35(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,28,30-31,33,39-40H,23H2,(H,36,37,41,42)/t28-,30-,31-,33-/m1/s1 |
InChI 键 |
VPHGCMRVEOZXRC-CSEBVFCESA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



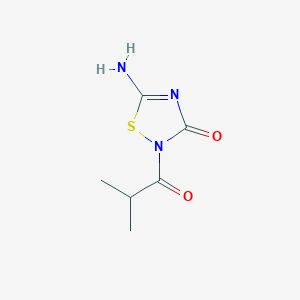
![2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B13103845.png)

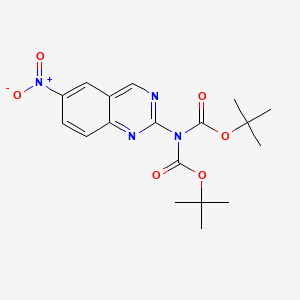
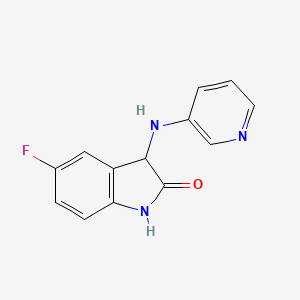
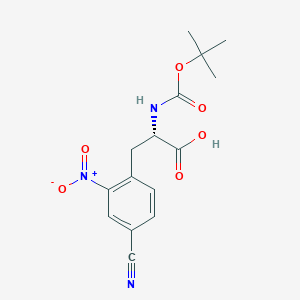
![Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate](/img/structure/B13103874.png)
